molecular formula C16H15NO5S4 B2536099 methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034483-15-1

methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2536099
CAS No.: 2034483-15-1
M. Wt: 429.54
InChI Key: WBGJNMCKNHGROJ-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound featuring multiple thiophene rings and a sulfamoyl group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, making this compound of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of thiophene derivatives. Key reactions include:

  • Condensation Reactions: Thiophene derivatives are often synthesized through condensation reactions involving thiophene-2-carboxylic acid and appropriate reagents.

  • Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, which may involve the use of oxidizing agents.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and advanced purification techniques to achieve high purity and efficiency.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions may be used to reduce specific functional groups, such as converting nitro groups to amino groups.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used as reducing agents.

  • Substitution Reagents: Various halogenating agents, such as thionyl chloride, are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Amines, alcohols, and hydrocarbons.

  • Substitution Products: Halogenated compounds, esters, and amides.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic Acid: A simpler thiophene derivative with similar applications.

  • Sulfamoyl Thiophene Derivatives: Compounds with similar sulfamoyl groups and thiophene rings.

  • Hydroxy Thiophene Derivatives: Compounds containing hydroxy groups on thiophene rings.

Properties

IUPAC Name

methyl 3-[(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S4/c1-22-15(18)14-12(5-8-25-14)26(20,21)17-10-16(19,11-4-7-23-9-11)13-3-2-6-24-13/h2-9,17,19H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGJNMCKNHGROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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